(Z)-hexadec-2-enoic acid

Description

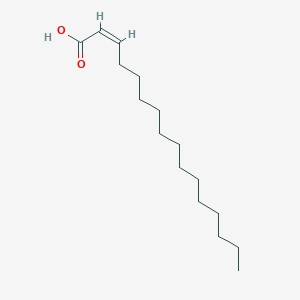

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hexadec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRMGCSSSYZGSM-PFONDFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313402 | |

| Record name | (2Z)-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2825-68-5 | |

| Record name | (2Z)-2-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of (Z)-hexadec-2-enoic acid?

An In-Depth Technical Guide to the Physicochemical Properties of (Z)-hexadec-2-enoic Acid

Introduction

This compound, also known as Δ²-cis-hexadecenoic acid, is a long-chain, monounsaturated fatty acid with the molecular formula C₁₆H₃₀O₂. Its structure is characterized by a 16-carbon chain with a cis-configured double bond between the second and third carbon atoms (α,β-position) relative to the carboxylic acid group. This α,β-unsaturation in the cis configuration imparts unique chemical reactivity and physical properties compared to its saturated counterpart, palmitic acid, and its trans isomer, (E)-hexadec-2-enoic acid.

This molecule is of significant interest to researchers in microbiology and drug development. It has been identified as a diffusible signal factor (DSF), a class of quorum-sensing molecules used by certain bacteria to regulate virulence, biofilm formation, and other collective behaviors. For instance, cis-2-hexadecenoic acid has been shown to potently repress the expression of virulence factors in major human pathogens like Vibrio cholerae and Salmonella, making it a compelling lead for the development of novel anti-virulence therapies[1]. Understanding its physicochemical properties is therefore paramount for its formulation, delivery, and interaction studies with biological targets.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details the experimental methodologies for their determination, and offers insights grounded in the principles of lipid chemistry.

Molecular and Structural Properties

The fundamental identity of this compound is defined by its molecular structure and composition.

| Property | Value | Source |

| IUPAC Name | (2Z)-hexadec-2-enoic acid | [2] |

| Synonyms | cis-2-Hexadecenoic acid, Δ²-cis-Hexadecenoic acid | [2][3] |

| CAS Number | 2825-68-5 | [2][3] |

| Molecular Formula | C₁₆H₃₀O₂ | [2][3] |

| Molecular Weight | 254.41 g/mol | [2] |

| SMILES | CCCCCCCCCCCCC/C=C\C(=O)O | [2] |

The presence of the cis double bond at the C-2 position introduces a distinct kink in the hydrocarbon tail. This structural feature is critical as it hinders efficient packing in the solid state, profoundly influencing properties like melting point, as discussed below.

Caption: Molecular structure of this compound.

Physicochemical Properties

Direct experimental data for this compound is limited due to its specialized nature. The following table consolidates available experimental data with expert-estimated values derived from established chemical principles and comparison with its isomers and analogues.

| Property | Value (Experimental / Estimated) | Causality and Field Insights |

| Physical State | Crystalline Solid | The long C16 chain provides sufficient van der Waals forces for a solid state at room temperature, despite the cis bond[3]. |

| Melting Point | ~15-20 °C | Estimation Basis: Saturated palmitic acid (C16:0) melts at 63°C. The trans isomer, (E)-hexadec-2-enoic acid, melts at 49°C[4]. A cis double bond introduces a significant kink, drastically reducing crystal lattice stability and lowering the melting point. For the C6 analogue, the trans isomer melts at 28-34°C while the cis isomer melts at 0-1°C[5][6]. A similar large depression is expected for the C16 acid. |

| Boiling Point | >350 °C (Predicted) | Insight: Fatty acids have high boiling points due to strong intermolecular hydrogen bonding and high molecular weight. Direct measurement is often impractical as they tend to decompose. The predicted boiling point for the trans isomer is ~374°C[4]. The cis isomer is expected to have a slightly lower boiling point due to a less stable, more compact molecular shape. |

| Solubility | Soluble: DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL)[3]. Sparingly Soluble: Ethanol:PBS (1:7) (0.25 mg/mL)[3]. Insoluble: Water. | Insight: The long, nonpolar C16 hydrocarbon tail dominates the molecule's character, making it insoluble in water. It is readily soluble in polar aprotic solvents (DMF, DMSO) and alcohols. The dramatically lower solubility in a buffered aqueous system highlights its hydrophobicity and the need for organic co-solvents in biological assays. |

| Acidity (pKa) | ~4.7-4.8 | Estimation Basis: The pKa of the shorter C6 analogue, (Z)-hex-2-enoic acid, is experimentally determined to be 4.63[6]. The predicted pKa for the C16 trans isomer is 4.79[4]. For long-chain fatty acids, the pKa is not strongly influenced by chain length beyond C6. The α,β-unsaturation has a minor acid-strengthening effect compared to saturated acids. Therefore, the pKa is expected to be very close to that of its isomer and slightly lower than a saturated fatty acid. |

| LogP (o/w) | ~6.5 (Predicted) | Insight: The high predicted octanol-water partition coefficient reflects the molecule's predominantly nonpolar, lipophilic nature, consistent with its poor water solubility. |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a complete public spectral database is not available, its key features can be reliably predicted.

Infrared (IR) Spectroscopy

The IR spectrum of an α,β-unsaturated carboxylic acid is highly characteristic.

-

O-H Stretch: A very broad, strong absorption band is expected from 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids[7].

-

C-H Stretch: Sharp peaks between 3000 cm⁻¹ and 2850 cm⁻¹ arise from the alkyl chain. A weaker peak just above 3000 cm⁻¹ may be visible from the vinylic C-H bonds.

-

C=O Stretch: A strong, sharp absorption is expected in the range of 1710-1680 cm⁻¹. The conjugation with the C=C double bond lowers the frequency from the typical ~1760 cm⁻¹ (monomer) or ~1720 cm⁻¹ (dimer) of a saturated acid[8].

-

C=C Stretch: A medium-intensity band is expected around 1640-1650 cm⁻¹.

-

C-O Stretch / O-H Bend: A strong band near 1320-1210 cm⁻¹ (C-O stretch) and a moderate band near 1440-1395 cm⁻¹ (O-H in-plane bend) are also characteristic[7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

¹H NMR:

-

-COOH (Carboxyl Proton): A singlet, often broad, appearing far downfield between 10.0 and 13.0 ppm. Its chemical shift is highly dependent on concentration and solvent[9][10].

-

-CH=CH- (Vinylic Protons): Two multiplets are expected. For an α,β-unsaturated system, the proton at C2 (α) would be around 5.8-6.0 ppm, and the proton at C3 (β) would be around 6.9-7.2 ppm. The cis coupling constant (³J) between these protons would be in the range of 8-12 Hz.

-

-CH₂- (Allylic Protons): The methylene group at C4, adjacent to the double bond, will appear as a multiplet around 2.2-2.4 ppm.

-

-(CH₂)ₙ- (Alkyl Chain): A large, broad signal representing the bulk of the methylene groups will be present between 1.2 and 1.4 ppm.

-

-CH₃ (Terminal Methyl): A triplet around 0.8-0.9 ppm[11].

¹³C NMR:

-

C=O (Carboxyl Carbon): Expected in the range of 165-170 ppm. The α,β-unsaturation shifts this peak slightly upfield compared to a saturated fatty acid (~180 ppm)[9][10].

-

-CH=CH- (Vinylic Carbons): The α-carbon (C2) is expected around 120-125 ppm, while the β-carbon (C3) would be further downfield, around 145-150 ppm.

-

Alkyl Carbons: The terminal methyl carbon (C16) will be the most upfield signal (~14 ppm). The methylene carbons of the long chain will appear in a dense cluster between 22 and 34 ppm. The allylic carbon (C4) will be slightly deshielded.

Experimental Methodologies

The determination of the physicochemical properties of fatty acids relies on well-established analytical techniques.

Determination of pKa via Potentiometric Titration

This protocol provides a reliable method for determining the acid dissociation constant (pKa).

Principle: The fatty acid is dissolved in a mixed-solvent system (to ensure solubility) and titrated with a strong base of known concentration. The pH is monitored throughout the titration, and the pKa is determined as the pH at the half-equivalence point.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~50 mg of this compound and dissolve it in 50 mL of a 75:25 ethanol:water solution.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized 0.05 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the acid has been neutralized. This can be determined from the midpoint of the steep inflection region of the curve.

Caption: Workflow for pKa determination by potentiometric titration.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze purity and confirm molecular weight, fatty acids are typically converted to more volatile esters (e.g., methyl esters) before GC-MS analysis.

Step-by-Step Protocol (FAME Preparation):

-

Esterification: Dissolve ~10 mg of the fatty acid in 1 mL of toluene. Add 2 mL of 1% sulfuric acid in methanol.

-

Reaction: Heat the mixture in a sealed vial at 50°C for 2 hours.

-

Extraction: After cooling, add 2 mL of hexane and 1 mL of water. Shake vigorously and allow the layers to separate.

-

Sample Injection: Carefully collect the upper hexane layer containing the fatty acid methyl ester (FAME) and inject it into the GC-MS.

GC-MS Analysis:

-

Gas Chromatography: The FAME will elute at a characteristic retention time based on its volatility and interaction with the column's stationary phase.

-

Mass Spectrometry: The eluted compound is ionized (typically by electron impact), and the resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the methyl ester, along with a characteristic fragmentation pattern that can be used to confirm the structure.

Synthesis and Reactivity Considerations

Synthesis: A common laboratory synthesis for α,β-unsaturated acids like this compound involves a Wittig or Horner-Wadsworth-Emmons reaction. A general approach would be:

-

Start with tetradecanal (a 14-carbon aldehyde).

-

React it with a phosphonium ylide or phosphonate carbanion derived from a 2-haloacetic acid derivative.

-

The choice of reagents and reaction conditions is crucial to favor the formation of the Z-isomer. Z-selective Wittig reactions often use unstabilized ylides in aprotic solvents.

Reactivity:

-

Carboxylic Acid Group: Undergoes typical reactions such as esterification, conversion to acid chlorides, and deprotonation to form carboxylate salts.

-

α,β-Unsaturated System: The double bond is "electron-poor" due to conjugation with the electron-withdrawing carbonyl group. This makes it susceptible to nucleophilic conjugate addition (Michael addition) at the C3 (β) position. It can also undergo electrophilic addition, though it is less reactive than an isolated alkene.

Conclusion

This compound is a molecule with distinct physicochemical properties driven by its long alkyl chain and, most critically, its C2-cis-double bond. Its low estimated melting point, poor water solubility, and specific acidity are key parameters for professionals in drug development and microbiology. The spectroscopic signatures and analytical methodologies outlined in this guide provide a framework for its unambiguous identification and characterization. As research into its role as a bacterial signaling molecule continues, a thorough understanding of these fundamental properties will be indispensable for unlocking its full therapeutic potential.

References

-

PubChem. Compound Summary for CID 5312417, cis-Hexadecenoic acid. National Center for Biotechnology Information. [Link]

-

FooDB. Compound Summary for (Z)-2-Hexenoic acid (FDB008088). [Link]

-

PubChem. Compound Summary for CID 5282707, 2-Hexenoic acid, (2E)-. National Center for Biotechnology Information. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

UCLA, Department of Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

ResearchGate. The DSF cis-2-hexadecenoic acid potently represses virulence.... [Link]

-

AOCS Lipid Library. Branched-Chain and Cyclic Fatty Acids. [Link]

-

PubChem. Compound Summary for CID 12467038, (Z)-Hex-2-enoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 5355152, 3-Hexenoic acid, (Z)-. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cis-Hexadecenoic acid | C16H30O2 | CID 5312417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-HEXADECENOIC ACID CAS#: 629-56-1 [amp.chemicalbook.com]

- 5. 2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound (Z)-2-Hexenoic acid (FDB008088) - FooDB [foodb.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. aocs.org [aocs.org]

An Inquiry into the Elusive Natural Occurrence of (Z)-hexadec-2-enoic Acid: A Technical Guide for Researchers

Abstract

(Z)-hexadec-2-enoic acid, a C16:1 monounsaturated fatty acid, presents a compelling case of a simple molecule with a near-absent footprint in the vast repository of known natural products. This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive exploration of the potential, yet unconfirmed, natural existence of this compound. While direct evidence of its isolation from a natural source remains elusive, this document delves into the established biochemical pathways that could theoretically produce it. By examining the biosynthesis of related fatty acids and the known occurrences of its isomers, this guide offers a structured approach to the prospective discovery and characterization of this compound in nature. We further provide detailed experimental protocols for its extraction, identification, and quantification, aiming to equip researchers with the necessary tools to uncover its potential biological significance.

Introduction: The Enigma of a "Missing" Fatty Acid

The landscape of natural products is rich with a diverse array of fatty acids, integral to cellular structure, energy metabolism, and signaling. Among these, C16 fatty acids are ubiquitous. Palmitic acid (16:0), a saturated fatty acid, is a central metabolite in most organisms. Its monounsaturated counterparts, the hexadecenoic acids (16:1), are also widespread, with isomers like palmitoleic acid ((9Z)-hexadec-9-enoic acid) being well-documented in various animal and plant sources[1].

However, the specific isomer, this compound, is conspicuously absent from the literature on natural products. Its trans-isomer, (E)-hexadec-2-enoic acid, has been reported in some organisms, including certain plants of the Hoya genus[2]. This guide will, therefore, navigate the theoretical landscape of its natural occurrence, grounded in established principles of fatty acid biosynthesis and metabolism.

Theoretical Biosynthetic Pathways for this compound

The synthesis of unsaturated fatty acids in most organisms occurs through well-defined enzymatic pathways. While no specific pathway has been identified for this compound, its formation can be postulated through modifications of known biosynthetic routes.

The Canonical Fatty Acid Synthesis and Desaturation

De novo fatty acid synthesis in most organisms produces saturated fatty acids, primarily palmitic acid (16:0)[3][4]. The introduction of a double bond is typically catalyzed by fatty acid desaturases. These enzymes usually introduce a cis double bond at specific positions, most commonly at the Δ9 position to form palmitoleic acid from palmitic acid[1].

The formation of a double bond at the C-2 position (an α,β-unsaturation) is less common for long-chain fatty acids in primary metabolism but is a key step in fatty acid β-oxidation.

Potential Formation via β-Oxidation Intermediates

The β-oxidation pathway, responsible for the breakdown of fatty acids, involves the formation of a trans-2-enoyl-CoA intermediate. It is conceivable that an isomerization step, catalyzed by an unknown isomerase, could convert the trans intermediate to a cis form. Alternatively, a variant dehydratase enzyme within a modified fatty acid synthase or a polyketide synthase system could potentially generate a cis-double bond at the C-2 position during chain elongation.

Anaerobic Biosynthesis of Unsaturated Fatty Acids

Some bacteria employ an anaerobic pathway for unsaturated fatty acid synthesis that introduces a double bond during the elongation process[5]. This pathway involves a β-hydroxyacyl-ACP dehydrase that can generate a cis-β,γ-double bond. A subsequent isomerization could potentially shift this to the α,β-position.

The following diagram illustrates a hypothetical pathway for the formation of this compound, branching from the central fatty acid metabolism.

Figure 1: A conceptual diagram illustrating the established pathways of palmitic and palmitoleic acid synthesis, alongside a hypothetical pathway for the formation of this compound via an intermediate of β-oxidation and a putative isomerase.

Occurrence of Structurally Related Compounds: Clues to Potential Sources

The confirmed natural occurrence of isomers and shorter-chain analogs of this compound can provide valuable leads for where to search for the target compound.

| Compound | Structure | Known Natural Sources | Citation(s) |

| (E)-hexadec-2-enoic acid | C16:1, trans-Δ2 | Reported in plants of the Hoya genus. | [2] |

| (9Z)-hexadec-9-enoic acid (Palmitoleic Acid) | C16:1, cis-Δ9 | Abundant in various animal fats, plant oils (e.g., macadamia, sea buckthorn), and marine oils. | [1] |

| (Z)-hex-2-enoic acid | C6:1, cis-Δ2 | Identified as a semiochemical in the Florida woods cockroach, Eurycotis floridana. | [6] |

| Other C16:1 Isomers | e.g., cis-Δ6, cis-Δ11 | Found in various plant and microbial sources. | [7][8] |

The presence of (Z)-hex-2-enoic acid as an insect semiochemical is particularly intriguing. It suggests that insect defense secretions or pheromone blends could be a promising, yet unexplored, area to search for this compound.

Experimental Protocols for Discovery and Analysis

The search for a novel natural product requires robust and sensitive analytical methodologies. The following protocols are designed for the extraction, detection, and structural elucidation of this compound from complex biological matrices.

Extraction of Fatty Acids from Biological Samples

This protocol outlines a general procedure for the extraction of total lipids, followed by the liberation of free fatty acids.

Materials:

-

Biological sample (e.g., plant tissue, insect homogenate, microbial cell pellet)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., heptadecanoic acid)

-

Sodium methoxide in methanol (0.5 M)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

Homogenize the biological sample in a mixture of chloroform:methanol (2:1, v/v).

-

Add the internal standard to the homogenate.

-

Agitate the mixture for 1 hour at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the total lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

To the dried lipid extract, add a known volume of sodium methoxide in methanol to transesterify the fatty acids to fatty acid methyl esters (FAMEs).

-

Incubate at 50°C for 15 minutes.

-

Stop the reaction by adding a saturated NaCl solution.

-

Extract the FAMEs with hexane.

-

Wash the hexane layer with water.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Concentrate the extract under nitrogen for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of fatty acid methyl esters.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min.

-

Inlet: Splitless mode at 250°C.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

Identification:

The identification of the FAME of this compound would be based on its retention time relative to standards and its mass spectrum. The mass spectrum is expected to show a molecular ion at m/z 268 and characteristic fragmentation patterns for a C16:1 FAME. The geometry of the double bond can be further confirmed by derivatization (e.g., with dimethyl disulfide) followed by GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation of an isolated and purified compound, ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Signals for this compound (in CDCl₃):

-

δ ~6.1-6.3 ppm: (dt, 1H), vinylic proton at C-3.

-

δ ~5.7-5.9 ppm: (dt, 1H), vinylic proton at C-2.

-

δ ~2.5-2.7 ppm: (m, 2H), allylic protons at C-4.

-

δ ~1.2-1.4 ppm: (m), methylene protons of the alkyl chain.

-

δ ~0.8-0.9 ppm: (t, 3H), terminal methyl group.

-

δ ~10-12 ppm: (br s, 1H), carboxylic acid proton.

The coupling constant between the vinylic protons (JH2-H3) would be indicative of the cis geometry (typically 10-12 Hz).

Figure 2: A streamlined workflow for the discovery and structural confirmation of this compound from a novel biological source.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question. This guide provides a theoretical framework and practical methodologies to approach its potential discovery. Based on the known distribution of its isomers and analogs, we propose that future research efforts should focus on:

-

Insect Chemistry: Detailed analysis of pheromone glands and defensive secretions of a wide range of insect species.

-

Marine Microbiology: Screening of marine bacteria and fungi, which are known to produce unique fatty acids.

-

Plant Volatiles: Investigation of the volatile organic compounds from plants, especially those under biotic or abiotic stress.

The discovery of this compound in a natural source would not only fill a gap in our knowledge of fatty acid diversity but could also unveil novel biological activities and provide a new lead for drug development or other biotechnological applications.

References

- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.

- Christie, W. W. (2003). Lipid analysis: Isolation, separation, identification and structural analysis of lipids. The Oily Press.

- Harwood, J. L. (1996). Recent advances in the biosynthesis of plant fatty acids. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1301(1-2), 7-56.

-

KEGG PATHWAY: Fatty acid biosynthesis - Homo sapiens (human). (n.d.). Retrieved from [Link]

-

PubChem Compound Summary for CID 5312414, (Z)-hexadec-11-enoic acid. (n.d.). Retrieved from [Link]

- Voet, D., Voet, J. G., & Pratt, C. W. (2013). Fundamentals of biochemistry: Life at the molecular level. John Wiley & Sons.

-

The Pherobase. (n.d.). Semiochemical compound: (Z)-2-Hexenoic acid. Retrieved from [Link]

-

LookChem. (n.d.). 2-HEXADECENOIC ACID. Retrieved from [Link]

-

PubChem Compound Summary for CID 5282743, Hexadecenoic acid. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Hexadecenoic acid (FDB004036). Retrieved from [Link]

-

PALMITOLEIC ACID - Ataman Kimya. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Palmitoleic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20190136272A1 - Semi-biosynthetic production of fatty alcohols and fatty aldehydes.

Sources

- 1. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 2. Hexadecenoic Acid | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 4. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Semiochemical compound: (Z)-2-Hexenoic acid | C6H10O2 [pherobase.com]

- 7. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 8. US20190136272A1 - Semi-biosynthetic production of fatty alcohols and fatty aldehydes - Google Patents [patents.google.com]

An In-Depth Technical Guide to (Z)-hexadec-2-enoic Acid: Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-hexadec-2-enoic acid is a long-chain, monounsaturated fatty acid characterized by a sixteen-carbon chain with a cis-double bond at the second carbon position. Its unique structural configuration, particularly the (Z)-stereochemistry of the α,β-unsaturated carbonyl system, imparts distinct chemical and physical properties that are of significant interest in the fields of organic synthesis, biochemistry, and drug discovery. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and potential biological activities of this compound, offering a foundational resource for researchers and professionals in the life sciences.

Chemical Structure and Stereochemistry

This compound, a member of the unsaturated fatty acid class, possesses the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.41 g/mol [1]. The defining feature of this molecule is the carbon-carbon double bond between the second and third carbon atoms, with the substituents on either side of the double bond arranged in a (Z) or cis configuration. This stereochemistry results in a kinked structure, which influences its physical properties and biological interactions compared to its (E) or trans isomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₆H₃₀O₂ | PubChem[1] |

| Molecular Weight | 254.41 g/mol | PubChem[1] |

| CAS Number | 2825-68-5 | PubChem[1] |

| Canonical SMILES | CCCCCCCCCCCCC/C=C\C(=O)O | PubChem[1] |

| InChI Key | ZVRMGCSSSYZGSM-PFONDFGASA-N | PubChem[1] |

The (Z)-configuration is crucial for the molecule's bioactivity, as enzymes and receptors often exhibit high stereospecificity. The geometry of the double bond affects how the fatty acid is incorporated into cell membranes and its role as a signaling molecule.

Figure 1: 2D structure of this compound illustrating the cis configuration at the C2-C3 double bond.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The protons on the double bond (H-2 and H-3) are expected to appear as a multiplet in the vinyl region (δ 5.5-6.5 ppm). The coupling constant (J-value) between these protons would be indicative of the (Z)-stereochemistry, typically in the range of 10-12 Hz. The α-methylene protons (H-4) would likely appear as a doublet of triplets around δ 2.2-2.5 ppm. The terminal methyl group would be a triplet around δ 0.9 ppm.

-

¹³C NMR Spectroscopy: The carboxyl carbon (C-1) would resonate downfield, typically in the range of δ 170-180 ppm. The olefinic carbons (C-2 and C-3) would appear in the region of δ 120-140 ppm. The remaining aliphatic carbons would be found upfield in the δ 14-35 ppm range.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹, a strong C=O stretch at approximately 1700-1725 cm⁻¹, and a C=C stretch around 1640-1660 cm⁻¹. The C-H stretching of the alkyl chain would be observed just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 254. The fragmentation pattern would be characteristic of a long-chain fatty acid, with losses of water (m/z 236) and the carboxyl group (m/z 209), followed by a series of fragment ions separated by 14 mass units (CH₂).

Stereoselective Synthesis

The synthesis of (Z)-α,β-unsaturated carboxylic acids like this compound requires careful control of stereochemistry. The Wittig reaction and its modifications are powerful tools for achieving high (Z)-selectivity.

The Wittig Reaction Approach

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. To achieve (Z)-selectivity, an unstabilized or semi-stabilized ylide is typically used under salt-free conditions.

Sources

Biological role of (Z)-hexadec-2-enoic acid in insects.

An In-depth Technical Guide to the Biological Role of Unsaturated Fatty Acid-Derived Semiochemicals in Insects, with a Focus on (Z)-Hexadec-2-enoic Acid Analogs

This guide provides a comprehensive overview of the biological significance, biosynthesis, and mechanism of action of unsaturated fatty acid-derived semiochemicals in insects. While specific literature on this compound is not extensively available, this document will use it as a representative model to explore the well-established principles governing the role of analogous long-chain unsaturated fatty acids and their derivatives, which are crucial mediators of insect behavior. This content is intended for researchers, scientists, and drug development professionals in the fields of chemical ecology, entomology, and pest management.

Introduction to Insect Chemical Communication

Insects have evolved a sophisticated chemical language to navigate their environment, locate mates and food sources, and avoid predators.[1][2] This communication is largely mediated by semiochemicals, which are information-bearing chemicals. A significant class of these semiochemicals are derived from lipids, particularly unsaturated fatty acids.[1] These molecules, characterized by their carbon chains and the presence of one or more double bonds, offer a vast potential for structural diversity, which in turn allows for species-specific signaling. The geometry of the double bond (Z or E) and its position within the carbon chain are critical determinants of a molecule's biological activity.[3]

While a direct biological role for this compound in insects is not prominently documented in publicly available research, its structure is analogous to many known insect pheromones and signaling molecules. Therefore, we will extrapolate from the extensive knowledge of similar compounds to build a scientifically grounded understanding of its potential functions.

Potential Biological Roles of this compound Analogs in Insects

Based on the functions of structurally similar unsaturated fatty acids and their derivatives, this compound could potentially play several key roles in insect biology:

-

Pheromones: These are substances secreted by an individual that elicit a specific reaction in another individual of the same species.

-

Sex Pheromones: Many female moths release long-chain unsaturated fatty acid derivatives to attract males for mating.[4] For instance, (Z)-11-hexadecenal is a major component of the sex pheromone of the cotton bollworm, Helicoverpa armigera.[5] A C16 fatty acid like this compound could serve as a precursor or a component of such a pheromone blend.

-

Aggregation Pheromones: These pheromones attract both sexes and can lead to the formation of large groups for purposes such as mating, feeding, or overcoming host plant defenses.

-

Alarm Pheromones: When attacked, some insects release volatile compounds to warn conspecifics of danger.

-

-

Kairomones: These are semiochemicals that are emitted by one species and benefit another species that receives the signal. For example, a compound released by a host plant or prey insect could be used by a parasitoid or predator to locate it.

-

Allomones: These chemicals benefit the emitter by modifying the behavior of the receiver. For instance, a defensive secretion that repels predators would be an allomone.

-

Hormonal Precursors: Fatty acids are fundamental building blocks for a variety of essential molecules in insects, including hormones that regulate development and reproduction.

Biosynthesis of Unsaturated Fatty Acid-Derived Semiochemicals

The biosynthesis of unsaturated fatty acids in insects is a well-studied process that typically begins with common saturated fatty acids, such as palmitic acid (a C16 acid), which are produced through the fatty acid synthase (FAS) pathway.[6] The introduction of double bonds and subsequent modifications are key to generating the vast diversity of insect semiochemicals.

The biosynthetic pathway for a hypothetical C16 unsaturated fatty acid like this compound would likely involve the following key enzymatic steps:

-

Desaturation: A fatty acyl-CoA desaturase enzyme introduces a double bond at a specific position in the fatty acid chain.[7] The regioselectivity and stereoselectivity of these desaturases are crucial for producing the correct isomer. For example, a Δ11-desaturase is responsible for producing the precursor to (Z)-11-hexadecenol in the turnip moth, Agrotis segetum.[4]

-

Chain Shortening or Elongation: The carbon chain length of the fatty acid can be modified through β-oxidation (shortening) or by elongases (lengthening).[8]

-

Functional Group Modification: The terminal carboxyl group of the fatty acid can be modified by reductases to form an alcohol, or by oxidases to form an aldehyde.[9] These functional groups are often critical for the biological activity of the final pheromone component.

Below is a diagram illustrating a generalized biosynthetic pathway for insect sex pheromones derived from fatty acids.

Caption: Generalized biosynthetic pathway of insect fatty acid-derived pheromones.

Mechanism of Action: From Signal to Response

The perception of semiochemicals like this compound analogs occurs primarily through the insect's olfactory system, located on the antennae. The process can be broken down into the following stages:

-

Binding to Odorant Binding Proteins (OBPs): Volatile semiochemicals enter the pores of the olfactory sensilla on the antennae and are bound by OBPs. These proteins transport the hydrophobic pheromone molecules across the aqueous sensillar lymph to the olfactory receptors.

-

Activation of Olfactory Receptors (ORs): The OBP-pheromone complex interacts with specific ORs located on the dendritic membranes of olfactory sensory neurons (OSNs). This binding event triggers a conformational change in the OR.

-

Signal Transduction: The activated OR initiates an intracellular signaling cascade, leading to the opening of ion channels and the depolarization of the OSN. This generates an action potential.

-

Neural Processing: The action potential travels down the axon of the OSN to the antennal lobe of the insect's brain. Here, the signal is processed in specific glomeruli, which are spherical structures of neuropil. The pattern of glomerular activation is thought to encode the identity and concentration of the perceived odor.

-

Behavioral Response: From the antennal lobe, the processed olfactory information is relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory inputs and internal physiological states to elicit a specific behavioral response, such as upwind flight towards a potential mate.

The following diagram illustrates the signal transduction pathway in an insect olfactory sensory neuron.

Caption: Signal transduction in an insect olfactory sensory neuron.

Experimental Methodologies for Studying Insect Semiochemicals

The identification and functional characterization of insect semiochemicals involve a multidisciplinary approach combining chemical analysis and behavioral bioassays.

Collection and Extraction of Semiochemicals

-

Solvent Extraction: Pheromone glands or whole insects are excised and extracted with a non-polar solvent like hexane.

-

Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is used to adsorb volatile compounds from the headspace of a calling insect.

-

Aeration (Volatile Collection): Air is passed over a calling insect and then through an adsorbent trap to collect the released volatiles.

Chemical Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the components of a semiochemical blend.[5]

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): The effluent from the GC column is split, with one part going to a flame ionization detector (FID) and the other passing over an insect's antenna. This allows for the identification of biologically active compounds that elicit an antennal response.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the precise chemical structure of purified semiochemicals, including the position and geometry of double bonds.

Behavioral Bioassays

-

Wind Tunnel Assays: These are used to observe the flight behavior of insects in response to a plume of a synthetic semiochemical.

-

Olfactometer Assays: These devices provide insects with a choice between different odor sources to quantify their preference or aversion.[10]

-

Field Trapping: Synthetic lures are placed in traps in the field to monitor insect populations and test the attractiveness of different compounds.

Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Antenna Preparation: An insect's head is excised, and the tips of both antennae are clipped to ensure good electrical contact. The head is mounted between two electrodes using conductive gel.

-

GC Separation: The extracted semiochemical sample is injected into a gas chromatograph equipped with a non-polar column to separate the individual components based on their volatility and polarity.

-

Column Effluent Splitting: The effluent from the GC column is split, typically in a 1:1 ratio, using a splitter.

-

Detection:

-

One portion of the effluent is directed to a standard GC detector (e.g., FID) to generate a chromatogram.

-

The other portion is passed through a heated transfer line into a purified and humidified airstream that flows over the prepared antenna.

-

-

EAG Recording: The electrical potential changes across the antenna (the electroantennogram or EAG) are amplified and recorded simultaneously with the GC chromatogram.

-

Data Analysis: Peaks in the GC chromatogram that correspond to a simultaneous depolarization event in the EAG recording indicate that the compound eluting at that time is biologically active.

The following diagram illustrates a typical GC-EAD experimental workflow.

Caption: Experimental workflow for GC-EAD analysis.

Applications in Drug and Pesticide Development

A thorough understanding of the biological roles of semiochemicals like this compound and its analogs opens up several avenues for the development of novel and environmentally benign pest management strategies:

-

Mating Disruption: Saturating an area with a synthetic sex pheromone confuses males and prevents them from locating females, thereby disrupting mating and reducing the next generation's population.[3]

-

Attract and Kill: Luring insects to a specific location with a pheromone where they can be killed with a targeted insecticide or pathogen.

-

Monitoring and Mass Trapping: Using pheromone-baited traps to monitor pest population levels and to physically remove large numbers of insects from an area.

-

Development of Repellents: Identifying compounds that repel pest insects can lead to the development of products to protect crops, livestock, and humans.

Conclusion

While the specific biological role of this compound in insects remains to be fully elucidated, the principles of insect chemical ecology provide a robust framework for predicting its potential functions. As an unsaturated fatty acid, it belongs to a class of molecules that are of paramount importance in mediating insect behavior. The continued exploration of the biosynthesis and perception of these semiochemicals, aided by advanced analytical and molecular techniques, will undoubtedly lead to the development of more effective and sustainable pest control solutions.

References

-

El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link]

- Yew, J. Y., & Chung, H. (2015). Insect pheromones: an overview of function, form, and discovery. Progress in Lipid Research, 59, 88-105.

- Hagström, Å. K., et al. (2013). A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory. Microbial Cell Factories, 12(1), 125.

-

Yew, J. Y., & Chung, H. (2015). Insect pheromones: An overview of function, form, and discovery. PubMed. Retrieved from [Link]

-

Hagström, Å. K., et al. (2013). A moth pheromone brewery: Production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory. ResearchGate. Retrieved from [Link]

-

AERU. (n.d.). 11-hexadecenal. University of Hertfordshire. Retrieved from [Link]

-

Request PDF. (n.d.). Identification and determination of (Z)-11-hexadecenal in sex pheromone of Helicoverpa armigera by GC–MS and bacterial bioluminescence methods. ResearchGate. Retrieved from [Link]

-

Engelberth, J., et al. (2021). Reactivity of Z-3-Hexenal with Amino Groups Provides a Potential Mechanism for Its Direct Effects on Insect Herbivores. MDPI. Retrieved from [Link]

-

Herbert, M. B., et al. (2012). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-Hex-2-enoic acid. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis in Insects. Retrieved from [Link]

-

Chemical Communications. (2021). Enantioselective sensing of insect pheromones in water. RSC Publishing. Retrieved from [Link]

-

Petkevicius, K., et al. (2021). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Insect Elicitors and Exposure to Green Leafy Volatiles Differentially Upregulate Major Octadecanoids and Transcripts of 12-Oxo Phytodienoic Acid Reductases in Zea mays. Retrieved from [Link]

-

ResearchGate. (n.d.). Biotechnological potential of insect fatty acid-modifying enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). Roles of (Z)-3-hexenol in plant-insect interactions. Retrieved from [Link]

-

Journal of Plant Protection Research. (2023). Using the secondary metabolites of some fungi and wild plants as natural pesticides to control cotton mealybug, Phenacoccus so. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Insect pheromones: An overview of function, form, and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(Z)-hexadec-2-enoic Acid: A Technical Guide on a Lesser-Known Monounsaturated Fatty Acid

Abstract

This technical guide provides a comprehensive overview of (Z)-hexadec-2-enoic acid, a monounsaturated fatty acid. A thorough review of the scientific literature reveals a notable absence of a well-documented history of the discovery and specific biological functions of this particular isomer. This guide, therefore, aims to consolidate the available chemical information for this compound and to provide a broader context by examining the well-characterized isomers of hexadecenoic acid. By exploring the known natural occurrences, synthetic methodologies, and biological activities of related compounds, we can infer potential properties and areas of investigation for this compound. This paper will delve into the chemical characteristics of hexadec-2-enoic acid isomers, propose a plausible synthetic route for the (Z)-isomer, and discuss its potential biological significance in light of the roles played by other C16:1 fatty acids. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the less-explored landscape of monounsaturated fatty acids.

Introduction: The Enigma of this compound

The field of lipidomics has made significant strides in elucidating the diverse roles of fatty acids in biological systems. From their fundamental role as energy storage molecules to their intricate involvement in cell signaling and membrane structure, the importance of fatty acids is undisputed.[1][2] Within the vast family of fatty acids, the hexadecenoic acids (C16:1) represent a group of monounsaturated fatty acids with various positional and geometric isomers, each with potentially unique biological activities.[3]

Prominent among these are palmitoleic acid ((9Z)-hexadec-9-enoic acid) and sapienic acid ((6Z)-hexadec-6-enoic acid), which have been the subject of extensive research.[3] However, a comprehensive search of the scientific literature reveals a conspicuous lack of information regarding the discovery and specific history of This compound . This suggests that this particular isomer has not been a primary focus of historical or contemporary research efforts.

This guide, therefore, takes a unique approach. In the absence of a direct historical narrative, we will construct a technical profile of this compound by leveraging the wealth of knowledge available for its isomers and related unsaturated fatty acids. By understanding the established principles of fatty acid chemistry, synthesis, and biological function, we can provide an informed perspective on this lesser-known compound.

Chemical and Physical Properties of Hexadec-2-enoic Acid Isomers

The position and geometry of the double bond in a fatty acid chain significantly influence its physical and chemical properties. For hexadec-2-enoic acid, the double bond is located at the second carbon position, making it an α,β-unsaturated carboxylic acid.

| Property | (E)-hexadec-2-enoic acid | This compound (Predicted) |

| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ |

| Molecular Weight | 254.41 g/mol | 254.41 g/mol |

| CAS Number | 629-56-1 | Not assigned |

| Physical State | Solid[4] | Likely liquid at room temperature |

| Melting Point | Data not readily available | Expected to be lower than the (E)-isomer |

| Boiling Point | est. 346°C[5] | Similar to the (E)-isomer |

| Solubility | Soluble in organic solvents, insoluble in water[5] | Soluble in organic solvents, insoluble in water |

The trans-(E)-isomer, (E)-hexadec-2-enoic acid, has been reported in the plant species Hoya crassipes and Hoya pseudolanceolata.[4] The cis-(Z)-isomer is generally expected to have a lower melting point and a more bent conformation due to the stereochemistry of the double bond. This structural difference can have profound implications for its incorporation into biological membranes and its interaction with enzymes.

Potential Synthetic Pathways

A potential retrosynthetic analysis would involve disconnecting the C2-C3 double bond, leading to a phosphonium ylide and a glyoxylic acid derivative.

Proposed Synthetic Workflow:

A plausible forward synthesis could involve the following key steps:

-

Preparation of the Phosphonium Ylide: Tetradecyltriphenylphosphonium bromide would be prepared by reacting 1-bromotetradecane with triphenylphosphine. Treatment of this phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) would generate the corresponding ylide.

-

Wittig Reaction: The ylide would then be reacted with a protected glyoxylic acid (e.g., ethyl glyoxylate) at low temperature. The use of a non-stabilized ylide and specific reaction conditions (e.g., salt-free conditions) would favor the formation of the Z-alkene.

-

Hydrolysis: The resulting ethyl (Z)-hexadec-2-enoate would then be hydrolyzed under basic conditions (e.g., with potassium hydroxide in ethanol/water) followed by acidification to yield this compound.

Figure 1: A proposed synthetic workflow for this compound via the Wittig reaction.

Predicted Biological Significance and Context

Although direct biological studies on this compound are lacking, we can infer its potential roles by examining its structural relatives.

Comparison with Known Hexadecenoic Acid Isomers

-

Palmitoleic Acid ((9Z)-hexadec-9-enoic acid): This is perhaps the most well-known C16:1 isomer. It is a lipokine, a fatty acid that acts as a signaling molecule. It is known to improve insulin sensitivity and suppress inflammation.[3]

-

Sapienic Acid ((6Z)-hexadec-6-enoic acid): This isomer is a major component of human sebum and has demonstrated antimicrobial activity, particularly against Staphylococcus aureus.[3]

-

trans-Hexadecenoic Acids: These are primarily derived from dietary sources and have been associated with adverse cardiovascular effects.[3]

The position of the double bond at C-2 in this compound makes it an α,β-unsaturated fatty acid. This structural feature can confer distinct reactivity and biological activity. Such compounds can participate in Michael additions with nucleophilic residues in proteins, potentially modulating enzyme activity or other cellular processes.

Potential Role in Insect Chemistry

While not identified as a primary pheromone component, fatty acids and their derivatives are crucial in insect biochemistry, often serving as precursors to pheromones. For instance, (Z)-11-hexadecenol, a pheromone component in some moth species, is synthesized from (Z)-11-hexadecenoic acid.[6] It is plausible that this compound could play a role as a metabolic intermediate or a minor bioactive component in certain insect species.

Methodologies for Characterization

The unambiguous identification and characterization of this compound would rely on a combination of modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acid methyl esters (FAMEs). Derivatization of the carboxylic acid to its methyl ester would be a necessary first step. The retention time on a suitable GC column would provide initial identification, while the mass spectrum would confirm the molecular weight and provide fragmentation patterns to help elucidate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be indispensable for the definitive structural elucidation of the isolated or synthesized compound. Key diagnostic signals would include:

-

The chemical shifts and coupling constants of the vinylic protons at C-2 and C-3, which would confirm the Z-stereochemistry.

-

The chemical shift of the carboxylic acid proton.

-

The signals corresponding to the carbons of the double bond and the carbonyl carbon in the ¹³C NMR spectrum.

Experimental Protocol: FAME Preparation for GC-MS Analysis

-

Sample Preparation: To approximately 1 mg of the fatty acid sample in a glass vial, add 1 mL of 0.5 M KOH in methanol.

-

Saponification: Heat the mixture at 100°C for 5 minutes.

-

Methylation: Add 2 mL of 14% boron trifluoride in methanol and heat at 100°C for another 5 minutes.

-

Extraction: Cool the vial and add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Analysis: Carefully remove the upper hexane layer containing the FAMEs and inject it into the GC-MS system.

Future Directions and Conclusion

The current body of scientific literature presents this compound as a compound with a yet-to-be-written history of discovery and biological exploration. This technical guide has aimed to bridge this knowledge gap by providing a comprehensive overview based on the established chemistry and biology of its isomers.

The proposed synthetic pathway offers a starting point for chemists to produce this compound for further study. The predicted biological significance, drawn from the activities of other hexadecenoic acids, suggests that this compound could possess interesting antimicrobial, metabolic, or signaling properties.

Future research should focus on:

-

Systematic screening for its natural occurrence: Exploring a wider range of plant, microbial, and insect sources may lead to its identification in a natural context.

-

Chemical synthesis and purification: A confirmed synthesis will provide the pure compound needed for rigorous biological testing.

-

Elucidation of its biological activities: In vitro and in vivo studies are necessary to determine if it has any significant antimicrobial, anti-inflammatory, or metabolic effects.

References

- Burr, G. O., & Burr, M. M. (1929). A new deficiency disease produced by the rigid exclusion of fat from the diet. Journal of Biological Chemistry, 82(2), 345-367.

- (2020).

- (2021).

- (2013).

-

PubChem. (n.d.). Hexadecenoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-2-hexenoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Omega-3 fatty acid. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-Hex-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Chatgilialoglu, C., et al. (2014). Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development.

-

FooDB. (n.d.). trans-Hexa-dec-2-enoic acid. Retrieved from [Link]

- Research Journal of Pharmacy and Technology. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina.

-

FooDB. (n.d.). (Z)-2-Hexenoic acid. Retrieved from [Link]

- Crystal structure of (E)-hex-2-enoic acid. (2016).

- Journal of the Chemical Society of Nigeria. (2023). 662 sensory, gc-ms and ftir analysis of aqueous extract of hibiscus sabdarriffa and vernonia.

- Quick Company. (2017). A Process For Synthesis Of Z 9 Hexadecenol.

- MDPI. (2018). Reactivity of Z-3-Hexenal with Amino Groups Provides a Potential Mechanism for Its Direct Effects on Insect Herbivores.

- Ding, B. J., et al. (2014). A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory. Microbial Cell Factories, 13, 160.

-

PubChem. (n.d.). (Z)-hexadec-11-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ScentDB. (n.d.). Hexadec-2-enoic acid. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide on the Biological Activity of (Z)-2,3- Dimethylpent-2-enoic Acid and its.

- ResearchGate. (n.d.). Molecular structure of (a) (Z)-octadec-9-enoic acid (cis-C18:1n-9), (b)...

- ResearchGate. (n.d.). Biological Activities of Phyto-Components Identified in the Ethanolic Extracts of Mangifera indica Stem Bark.

- ResearchGate. (n.d.). A new synthesis of 9-oxodec-2-enoic acid.

- SAR Publication. (2025).

- ResearchGate. (n.d.). A moth pheromone brewery: Production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory.

- SIELC Technologies. (n.d.). (Z)-Hexadec-9-enoic acid.

Sources

- 1. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexadecenoic Acid | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Z)-hexadec-2-enoic Acid and Related Unsaturated Fatty Acids

Abstract

Unsaturated fatty acids are fundamental to numerous biological processes, serving not only as structural components of cell membranes but also as critical signaling molecules and precursors to a vast array of bioactive lipids. Among these, this compound and its related isomers represent a class of molecules with burgeoning interest in the scientific community. This technical guide provides a comprehensive overview of this compound, delving into its chemical properties, biological significance, and the analytical methodologies requisite for its study. Furthermore, we explore the broader context of unsaturated fatty acids in drug development, offering insights into their therapeutic potential and application in advanced drug delivery systems. This document is intended to serve as a foundational resource for researchers navigating the complexities of fatty acid biochemistry and pharmacology.

Core Concepts: Understanding this compound

Chemical Identity and Properties

This compound is a long-chain monounsaturated fatty acid.[1] Its structure is characterized by a 16-carbon backbone with a cis (Z) double bond located between the second and third carbon atoms from the carboxylic acid end.[1] This α,β-unsaturation imparts distinct chemical reactivity compared to its saturated counterpart, hexadecanoic acid (palmitic acid), and its various positional and geometric isomers.

| Property | Value | Source |

| Molecular Formula | C16H30O2 | [1] |

| Molecular Weight | 254.41 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2825-68-5 | [1] |

| Classification | Long-chain fatty acid | [2] |

The Isomeric Landscape of Hexadecenoic Acids

The biological function of an unsaturated fatty acid is exquisitely dependent on the position and geometry (cis/trans) of its double bond(s). Understanding the isomers of hexadecenoic acid is therefore crucial for contextualizing the significance of the (Z)-2 isomer.

| Isomer | Common Name | Position & Geometry | Biological Relevance/Source |

| (Z)-hexadec-9-enoic acid | Palmitoleic acid | Δ9, cis | One of the most common monounsaturated fatty acids in human tissues; found in cod liver oil and sardine oil.[3][4] |

| (Z)-hexadec-6-enoic acid | Sapienic acid | Δ6, cis | A major component of human sebaceous lipids, involved in skin self-sterilization.[5] |

| (Z)-hexadec-11-enoic acid | - | Δ11, cis | An intermediate in silkworm pheromone biosynthesis.[6] |

| (E)-hexadec-2-enoic acid | - | Δ2, trans | A trans isomer with different physical and biological properties from the cis form.[2][7] |

Biological Significance and Biosynthesis

Functional Roles of Unsaturated Fatty Acids

Unsaturated fatty acids are integral to cellular function. Their presence in phospholipids influences the fluidity and integrity of cell membranes, which is critical for the function of membrane-bound proteins and signaling complexes. Beyond their structural role, they act as signaling molecules and are precursors for eicosanoids and other lipid mediators that regulate inflammation and other physiological processes.[8][9] For instance, oleic acid, a common monounsaturated fatty acid, can be incorporated into vesicles for use in transdermal drug delivery.[10]

While specific signaling pathways involving this compound are not as extensively characterized as those for more common fatty acids, its α,β-unsaturation suggests potential roles in Michael addition reactions with cellular nucleophiles, a mechanism of action for some bioactive lipids.

Biosynthesis of Unsaturated Fatty Acids

The introduction of double bonds into fatty acid chains is a critical enzymatic process. In most organisms, this occurs through one of two primary pathways:

-

Aerobic Desaturation: This is the most common pathway in eukaryotes and some prokaryotes.[11] It involves the action of desaturase enzymes, which are often specific for the position of the double bond they create.[11] These enzymes require molecular oxygen and a reducing agent like NADH.[11]

-

Anaerobic Desaturation: Primarily found in bacteria, this pathway introduces a double bond during the de novo synthesis of the fatty acid chain.[12][13] An isomerization of a trans double bond intermediate in the fatty acid elongation cycle leads to the formation of a cis double bond.[12][13]

The biosynthesis of C18 unsaturated fatty acids in plants, for example, is a well-established multi-step enzymatic process involving trafficking between the plastid and the endoplasmic reticulum.[14]

Caption: Generalized pathways for the biosynthesis of unsaturated fatty acids.

Analytical Methodologies

Accurate quantification and identification of this compound and related fatty acids from complex biological matrices are paramount for understanding their function. The most robust and widely used techniques are chromatography-based.[15]

Overview of Key Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly for the analysis of fatty acid methyl esters (FAMEs).[15] It offers excellent separation of different fatty acid isomers.

-

High-Performance Liquid Chromatography (HPLC): A precise method that can differentiate between isomers.[15] When coupled with mass spectrometry (LC-MS), it is ideal for in-depth metabolic studies.[15][16]

Detailed Experimental Protocol: GC-MS Quantification of Total Fatty Acids from Biological Samples

This protocol outlines a standard workflow for the extraction, derivatization, and analysis of total fatty acids (both free and esterified) from a biological sample (e.g., cultured cells, tissue homogenate).

3.2.1. Lipid Extraction (Modified Folch Method)

-

Rationale: To efficiently extract total lipids from the aqueous environment of the biological sample into an organic solvent phase. The chloroform/methanol system is effective at disrupting cell membranes and solvating both polar and non-polar lipids.

-

Protocol:

-

Homogenize the biological sample (e.g., 100 mg of tissue) in a suitable glass tube.

-

Add an internal standard.[17] This is a known quantity of a fatty acid not expected to be in the sample (e.g., heptadecanoic acid, C17:0), which will be used for quantification.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample volume. Vortex vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to facilitate phase separation.[18] Vortex again and centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

3.2.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Rationale: Fatty acids are not volatile enough for GC analysis. Conversion to their methyl esters (FAMEs) increases their volatility and thermal stability. Boron trifluoride (BF3) in methanol is a common and effective derivatization agent.[17]

-

Protocol:

-

To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[18]

-

Seal the tube tightly with a Teflon-lined cap and heat at 100°C for 30 minutes.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water. Vortex to mix.

-

Centrifuge briefly to separate the phases. The upper hexane layer now contains the FAMEs.

-

Transfer the upper hexane layer to a GC vial for analysis.

-

3.2.3. GC-MS Analysis

-

Rationale: The FAMEs are separated based on their boiling points and polarity on the GC column and then detected and identified by the mass spectrometer.

-

Protocol:

-

Inject 1 µL of the FAME-containing hexane solution into the GC-MS system.

-

Use a suitable capillary column (e.g., a DB-23 or similar polar column) for optimal separation of FAMEs.

-

Employ a temperature gradient program, for example: start at 100°C, hold for 2 minutes, then ramp to 240°C at 4°C/minute.

-

The mass spectrometer can be operated in full scan mode to identify the fatty acids present by comparing their mass spectra to a library (e.g., NIST). For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.

-

3.2.4. Identification and Quantification

-

Rationale: The identity of each fatty acid is confirmed by its retention time and mass spectrum compared to known standards. The quantity is determined by comparing the peak area of the analyte to the peak area of the internal standard.[17]

-

Protocol:

-

Identify individual FAMEs by comparing their retention times to a commercial FAME standard mixture run under the same conditions.

-

Confirm identity by matching the mass spectrum of the peak with a reference library.

-

Calculate the concentration of each fatty acid using the ratio of its peak area to the peak area of the internal standard, referencing a calibration curve if necessary for absolute quantification.

-

Caption: Workflow for the analysis of fatty acids from biological samples.

Applications in Drug Development

Unsaturated fatty acids and their metabolic pathways are increasingly recognized as important in the context of drug discovery and development.

Therapeutic Potential and Drug Delivery

-

Bioactive Lipid Mediators: Many lipid mediators derived from polyunsaturated fatty acids (PUFAs) have potent biological activities and have served as lead compounds for drug development.[8] The development of novel synthetic methods for PUFAs is paving the way for the discovery of new anti-inflammatory fatty acids.[19]

-

Lipid-Based Formulations: Fatty acids are key components of lipid-based drug delivery systems, which can enhance the solubility and bioavailability of poorly water-soluble drugs.[20] The choice of fatty acid can significantly impact drug solubilization.[20] For instance, unsaturated fatty acids are often used as penetration enhancers in transdermal delivery systems.

Future Directions

The continued exploration of the vast diversity of naturally occurring unsaturated fatty acids, including less-studied isomers like this compound, holds significant promise. Advances in analytical techniques, such as mass spectrometry imaging, will allow for a more detailed understanding of the spatial distribution and metabolism of these lipids within tissues.[21] This, in turn, will open new avenues for targeting fatty acid metabolism for therapeutic benefit in diseases ranging from metabolic disorders to cancer.

References

- Creative Proteomics. (n.d.). Precision Analysis for Unsaturated Fatty Acids.

- Filo. (2025). Steps of quantifying fatty acids.

-

Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 6. Retrieved from [Link]

-

Pazderka, C. W., Oliver, B., Murray, M., & Rawling, T. (2020). Omega-3 Polyunsaturated Fatty Acid Derived Lipid Mediators and their Application in Drug Discovery. Current Medicinal Chemistry, 27(10), 1670-1689. Retrieved from [Link]

-

MDPI. (2023). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. Retrieved from [Link]

-

Springer Nature. (n.d.). Extraction of Fats and Quantification of Health Promoting Fatty Acids. Retrieved from [Link]

-

ResearchGate. (2005). (PDF) A simplified method for analysis of polyunsaturated fatty acids. Retrieved from [Link]

-

Li-Beisson, Y., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 11, 483. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A simplified method for analysis of polyunsaturated fatty acids. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-Hex-2-enoic acid. Retrieved from [Link]

-

Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry, 416(8), 1947-1967. Retrieved from [Link]

-

KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

-

Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 3(16), e858. Retrieved from [Link]

-

Cronan, J. E. (2023). Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways. Biochimie, 217, 1-13. Retrieved from [Link]

-

Cronan, J. E. (2023). Unsaturated fatty acid synthesis in bacteria: Mechanisms and regulation of canonical and remarkably noncanonical pathways. Biochimie, 217, 1-13. Retrieved from [Link]

-

Wolters, M., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(23), 5895-5906. Retrieved from [Link]

-

Wikipedia. (n.d.). List of unsaturated fatty acids. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-2-hexenoic acid. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Fatty Acid. Retrieved from [Link]

-

PubChem. (n.d.). cis-Hexadecenoic acid. Retrieved from [Link]

-

ResearchGate. (2020). Drug Solubility in Fatty Acids as a Formulation Design Approach for Lipid-Based Formulations: A Technical Note. Retrieved from [Link]

-

ScentBox. (n.d.). Hexadec-2-enoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Sapienic acid. Retrieved from [Link]

-

Science Japan. (2025). Development of synthesis method for polyunsaturated fatty acids — Expectations for the development of novel anti-inflammatory fatty acid. Retrieved from [Link]

-

Yu, X., et al. (2026). The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals. Drug Design, Development and Therapy, 20, 1-13. Retrieved from [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexadecenoic acid, Z-11-. Retrieved from [Link]

-

PubChem. (n.d.). Hexadecenoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Hexadecadienoic Acid. Retrieved from [Link]

-

FooDB. (2010). Showing Compound (Z)-2-Hexenoic acid (FDB008088). Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-hexadec-11-enoic acid. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound trans-Hexa-dec-2-enoic acid (FDB027882). Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). hexadec-2-enoyl-CoA (YMDB00469). Retrieved from [Link]

-

LIPID MAPS. (n.d.). Unsaturated fatty acids [FA0103]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Trans-Hexa-dec-2-enoic acid (HMDB0010735). Retrieved from [Link]

-

Colomer, C., et al. (2021). Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. Nutrients, 13(12), 4349. Retrieved from [Link]

-

MDPI. (2023). Oleic Acid Promotes the Biosynthesis of 10-Hydroxy-2-decenoic Acid via Species-Selective Remodeling of TAGs in Apis mellifera ligustica. Retrieved from [Link]

Sources

- 1. cis-Hexadecenoic acid | C16H30O2 | CID 5312417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound trans-Hexa-dec-2-enoic acid (FDB027882) - FooDB [foodb.ca]

- 3. List of unsaturated fatty acids - Wikipedia [en.wikipedia.org]